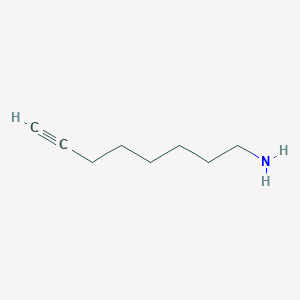

7-Octyn-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oct-7-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h1H,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQFTYFGWVLWOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902862 | |

| Record name | NoName_3436 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14502-43-3 | |

| Record name | 7-Octyn-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14502-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Linker

An In-depth Technical Guide to the Chemical Properties and Applications of 7-Octyn-1-amine

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, molecules that offer dual reactivity are of paramount importance. This compound emerges as a distinguished member of this class, possessing a linear eight-carbon backbone terminating in two of the most versatile functional groups in organic chemistry: a primary amine (-NH₂) and a terminal alkyne (-C≡CH). This unique bifunctional architecture positions this compound as a powerful building block and molecular linker. The primary amine serves as a nucleophilic handle for amide bond formation, reductive amination, and alkylation, while the terminal alkyne provides a gateway to a host of transformations, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[1][2]

This guide offers an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of facts to explain the causality behind its reactivity and provide actionable protocols for its deployment in the laboratory.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its successful application.

Physicochemical Properties

The essential properties of this compound are summarized below. These data are critical for reaction planning, purification, and safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N | [3][4] |

| Molecular Weight | 125.22 g/mol | [1][3] |

| CAS Number | 14502-43-3 | [3][4] |

| IUPAC Name | oct-7-yn-1-amine | [3] |

| Boiling Point | 182.5 ± 23.0 °C (Predicted) | [4] |

| Density | 0.845 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa (Conjugate Acid) | 10.60 ± 0.10 (Predicted) | [4] |

| XLogP3 | 1.7 | [4] |

| Canonical SMILES | C#CCCCCCCN | [3] |

Handling and Storage: this compound should be stored at 2-8°C under an inert gas atmosphere, protected from light.[1][5] Proper handling in a well-ventilated chemical fume hood with personal protective equipment is essential to avoid inhalation and contact with skin and eyes.[6]

Spectroscopic Signature

The bifunctional nature of this compound gives it a distinct spectroscopic fingerprint, which is invaluable for reaction monitoring and product characterization.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by sharp, diagnostic peaks.

-

N-H Stretch : Two distinct bands are expected for the primary amine (symmetric and asymmetric stretches) in the 3400-3300 cm⁻¹ region.[7][8][9]

-

≡C-H Stretch : A sharp, strong absorption around 3300 cm⁻¹ indicates the terminal alkyne proton.[7]

-

C≡C Stretch : A weak but sharp absorption appears in the 2150-2100 cm⁻¹ range.[7]

-

N-H Bend : A bending vibration (scissoring) typically appears in the 1650-1580 cm⁻¹ region.[10]

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

≡C-H : The alkynyl proton typically appears as a triplet around δ 1.9-2.1 ppm, coupled to the adjacent methylene protons.

-

-CH₂-N : The methylene protons alpha to the nitrogen atom are deshielded and appear around δ 2.7-2.9 ppm.[11]

-

-NH₂ : The amine protons often present as a broad singlet between δ 1.0-3.0 ppm; their chemical shift is highly dependent on solvent and concentration.[9][11] The signal will disappear upon D₂O exchange.[8][9]

-

Aliphatic -CH₂- : The remaining methylene protons of the carbon chain will appear as a complex multiplet in the δ 1.3-1.6 ppm region.

-

-

Mass Spectrometry (MS) :

-

Nitrogen Rule : As a compound with a single nitrogen atom, this compound will exhibit a molecular ion peak (M⁺) at an odd mass-to-charge ratio (m/z = 125).[7][8]

-

Fragmentation : The dominant fragmentation pathway is typically alpha-cleavage, where the C-C bond adjacent to the nitrogen is broken, leading to a resonance-stabilized iminium cation.[8][11]

-

Part 2: The Dual-Reactivity Manifold

The synthetic utility of this compound stems from the distinct and complementary reactivity of its amine and alkyne functionalities. These groups can be addressed selectively or used in concert to construct complex molecular architectures.

Caption: Dual reactivity of this compound.

Reactions of the Terminal Alkyne

The terminal alkyne is arguably the molecule's most prized feature, primarily for its role in bioorthogonal and materials chemistry.

-

Acidity and Nucleophilicity : The proton on the sp-hybridized carbon is weakly acidic (pKa ≈ 25), far more so than protons on sp² or sp³ carbons.[12][13] This allows for its selective deprotonation by a strong base (e.g., NaNH₂, NaH, n-BuLi) to form a potent carbon nucleophile, the acetylide anion.[13][14] This anion readily participates in SN2 reactions with primary alkyl halides, enabling carbon chain extension and the synthesis of internal alkynes.[14][15]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the quintessential "click" reaction. In the presence of a copper(I) catalyst, the terminal alkyne reacts with an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[2] The reaction is characterized by its high yield, stereospecificity, mild reaction conditions (often proceeding in water), and tolerance of a wide range of functional groups. This has made this compound a go-to linker for conjugating molecules to biomolecules, polymers, or surfaces.[1]

-

Electrophilic Additions : Like alkenes, alkynes undergo electrophilic addition. The reaction with hydrogen halides (HX) can proceed once to yield a vinyl halide or twice to give a geminal dihalide, typically following Markovnikov's rule where the halide adds to the more substituted carbon.[13][16] Hydration, catalyzed by mercuric salts, also follows Markovnikov's rule to produce a methyl ketone via an enol intermediate.[14] Conversely, hydroboration-oxidation results in anti-Markovnikov addition to yield an aldehyde.[14]

Reactions of the Primary Amine

The primary amine functions as a classic nucleophile and base, providing a robust handle for covalent modification.

-

Basicity and Salt Formation : As a primary alkylamine, it is a weak base (pKa of conjugate acid ≈ 10.6) and will readily react with acids to form ammonium salts, such as this compound hydrochloride.[4][5] This property is often exploited for purification and to improve aqueous solubility.

-

N-Acylation : The amine readily reacts with acylating agents such as acyl chlorides and anhydrides to form stable amide bonds. This is one of the most common reactions for incorporating the octynylamine scaffold.

-

Reductive Amination : In a highly efficient and controlled process, the amine can react with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ (e.g., with NaBH₄, NaBH(OAc)₃) to yield a secondary or tertiary amine.[17] This method is a cornerstone of medicinal chemistry for building molecular complexity.

Part 3: Experimental Protocol: A Practical Guide to CuAAC

To illustrate the practical utility of this compound, this section provides a representative protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Objective: To conjugate this compound with Benzyl Azide to form 1-(6-aminohexyl)-4-phenyl-1H-1,2,3-triazole.

Disclaimer: This protocol is for illustrative purposes. All laboratory work should be conducted under the supervision of a qualified chemist in a suitable chemical fume hood with appropriate personal protective equipment.

Materials:

-

This compound (125.22 g/mol )

-

Benzyl Azide (133.15 g/mol )

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (249.68 g/mol )

-

Sodium ascorbate (198.11 g/mol )

-

tert-Butanol (t-BuOH)

-

Deionized Water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 250 mg, 2.0 mmol) and Benzyl Azide (1.05 eq, 279 mg, 2.1 mmol) in a 1:1 mixture of t-BuOH and water (20 mL).

-

In a separate vial, prepare the catalyst solution. Dissolve copper(II) sulfate pentahydrate (0.05 eq, 25 mg, 0.1 mmol) in 1 mL of deionized water.

-

In another vial, dissolve sodium ascorbate (0.15 eq, 60 mg, 0.3 mmol) in 1 mL of deionized water.

-

To the stirred solution of alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The solution may turn from blue to a yellowish-green or orange hue.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-6 hours).

-

Work-up: Once the reaction is complete, add 20 mL of water and extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate) to afford the pure triazole product.

Caption: Experimental workflow for a CuAAC reaction.

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a powerful combination of robust reactivity and strategic versatility. Its primary amine and terminal alkyne groups provide orthogonal handles for covalent modification, enabling its use as a linker in bioconjugation, a monomer in polymer synthesis, and a key intermediate in the construction of complex bioactive molecules. A comprehensive understanding of its physicochemical properties, spectroscopic signatures, and distinct reactivity profile, as detailed in this guide, is essential for leveraging its full potential in accelerating discovery programs in chemistry, biology, and materials science.

References

-

PubChem. This compound | C8H15N | CID 18762022. [Link]

-

MySkinRecipes. Oct-7-yn-1-amine. [Link]

-

YouTube. Reactions of Alkynes Overview. [Link]

-

Master Organic Chemistry. Synthesis (5) – Reactions of Alkynes. [Link]

-

LookChem. This compound. [Link]

-

Chemistry LibreTexts. 10.8: Alkynes. [Link]

-

Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]

-

Chemistry LibreTexts. 10.3: Reactions of Alkynes - Addition of HX and X₂. [Link]

-

Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines – Organic Chemistry. [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Oregon State University. Spectroscopy of Amines. [Link]

-

University of Calgary. Reactions of Amines. [Link]

Sources

- 1. Oct-7-yn-1-amine [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C8H15N | CID 18762022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound hydrochloride | 2166164-92-5 | FO182684 [biosynth.com]

- 6. fishersci.com [fishersci.com]

- 7. fiveable.me [fiveable.me]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Alkyne Reactivity [www2.chemistry.msu.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. web.mnstate.edu [web.mnstate.edu]

An In-Depth Technical Guide to 7-Octyn-1-amine: A Key Bifunctional Linker in Modern Drug Discovery

This guide provides a comprehensive technical overview of 7-Octyn-1-amine, a bifunctional linker of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthetic strategies, spectroscopic characterization, and critical applications, with a focus on its role in constructing advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Physicochemical Properties

This compound is a linear eight-carbon chain functionalized with a primary amine at one terminus (C1) and a terminal alkyne at the other (C7). This unique architecture allows for orthogonal chemical modifications, making it a valuable building block in convergent synthetic strategies.

The primary amine serves as a versatile nucleophile or a point for amide bond formation, while the terminal alkyne is a key participant in highly efficient and bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

Molecular Formula and Key Identifiers:

Physicochemical Data Summary:

Experimental data for this compound is not widely published. The following table summarizes key properties computed from validated cheminformatics models, providing reliable estimates for experimental planning.

| Property | Predicted Value | Source |

| Molecular Weight | 125.21 g/mol | PubChem[3] |

| Boiling Point | 182.5 ± 23.0 °C at 760 mmHg | LookChem[4] |

| Density | 0.845 ± 0.06 g/cm³ | LookChem[4] |

| pKa (Conjugate Acid) | 10.60 ± 0.10 | LookChem[4] |

| XLogP3 | 1.7 | PubChem[3] |

| Topological Polar Surface Area | 26 Ų | Alfa Chemistry[5] |

Synthesis of this compound: Rationale and Methodologies

While a specific, high-yield synthesis for this compound is not extensively detailed in peer-reviewed literature, its structure lends itself to several reliable and well-established synthetic strategies starting from commercially available precursors like 7-octyn-1-ol. The choice of method depends on scale, available reagents, and tolerance for specific reaction conditions.

The overall synthetic logic involves the transformation of the terminal hydroxyl group of a C8 alkyne precursor into a primary amine.

Caption: Plausible synthetic pathways to this compound from 7-octyn-1-ol.

Method A: Via Nucleophilic Substitution (Gabriel Synthesis)

This classic and robust method reliably converts primary alkyl halides to primary amines, preventing the over-alkylation often seen with direct ammonolysis.[6] The causality here is the use of the phthalimide anion as a protected, non-basic nitrogen nucleophile that can only alkylate once.[7]

Step 1: Activation of the Hydroxyl Group The hydroxyl group of 7-octyn-1-ol is a poor leaving group and must first be converted into a good one, such as a tosylate.

-

Protocol:

-

Dissolve 7-octyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere (N₂ or Ar).

-

Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.

-

If using DCM, add triethylamine (1.2 eq) or pyridine (catalytic to solvent amount) to scavenge the HCl byproduct.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours until TLC/LC-MS analysis shows complete consumption of the starting alcohol.

-

Work up the reaction by washing with cold dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield 7-octynyl tosylate.

-

Step 2: Gabriel Synthesis The tosylate is displaced by potassium phthalimide in an Sₙ2 reaction.

-

Protocol:

-

Dissolve the crude 7-octynyl tosylate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add potassium phthalimide (1.2 eq).

-

Heat the mixture to 70-80 °C and stir for 4-6 hours, monitoring by TLC/LC-MS.

-

After cooling, pour the reaction mixture into ice water to precipitate the N-(7-octynyl)phthalimide. Filter and wash the solid.

-

Step 3: Deprotection with Hydrazine The final amine is liberated by hydrazinolysis.

-

Protocol:

-

Suspend the N-(7-octynyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (N₂H₄·H₂O, 2-4 eq).

-

Reflux the mixture for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the mixture, acidify with aqueous HCl to dissolve the amine product, and filter off the phthalhydrazide solid.

-

Make the filtrate basic (pH > 12) with concentrated NaOH or KOH and extract the product, this compound, with an organic solvent like ether or DCM.

-

Dry the combined organic extracts, concentrate, and purify by distillation or column chromatography.

-

Spectroscopic Characterization: A Predictive Analysis

Infrared (IR) Spectroscopy

The IR spectrum provides a quick diagnostic for the key functional groups.

-

Terminal Alkyne (C≡C-H): A sharp, strong C-H stretch around 3300 cm⁻¹ and a weaker C≡C stretch near 2120 cm⁻¹ . The presence of the sharp peak at 3300 cm⁻¹ is a definitive marker for a terminal alkyne.[8][9]

-

Primary Amine (R-NH₂): A characteristic doublet (two sharp peaks) between 3400-3250 cm⁻¹ due to asymmetric and symmetric N-H stretching. These peaks may overlap with the alkyne C-H stretch but should be distinguishable. An N-H bending vibration (scissoring) is also expected around 1650-1580 cm⁻¹ .[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural map of the molecule. Chemical shifts (δ) are predicted relative to TMS at 0.00 ppm.

¹H NMR Spectroscopy:

-

Alkyne Proton (H-8): A triplet around δ 1.9-2.1 ppm (coupling to the C6 methylene protons).

-

Methylene adjacent to Alkyne (H-6): A triplet of doublets around δ 2.1-2.3 ppm .

-

Methylene adjacent to Amine (H-1): A triplet around δ 2.6-2.8 ppm , deshielded by the electronegative nitrogen.

-

Amine Protons (-NH₂): A broad singlet, typically between δ 1.0-2.5 ppm . Its chemical shift is variable and depends on concentration and solvent. This signal will disappear upon D₂O exchange.

-

Internal Methylene Protons (H-2 to H-5): A complex multiplet in the aliphatic region, approximately δ 1.3-1.6 ppm .

¹³C NMR Spectroscopy:

-

Alkyne Carbons: C-8 (≡CH) at ~δ 68-72 ppm and C-7 (-C≡) at ~δ 82-86 ppm .[11]

-

Carbon adjacent to Amine (C-1): Deshielded, appearing around ~δ 40-43 ppm .

-

Other Aliphatic Carbons (C-2 to C-6): Expected in the range of ~δ 18-33 ppm .

Core Application: The "Click Chemistry" Reaction

The primary utility of this compound in drug development is to serve as a linker, connecting two molecular entities via its orthogonal functional groups. The alkyne moiety is most often employed in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly reliable and efficient click reaction.[1][12]

Caption: General workflow for a CuAAC "click" reaction using an alkyne-functionalized molecule.

Exemplary Protocol: CuAAC Conjugation

This protocol describes a general procedure for conjugating an azide-containing molecule (e.g., a peptide, a fluorescent dye, or an E3 ligase ligand) to this compound (which would typically be pre-functionalized on its amine end).

-

Rationale: The reaction is catalyzed by Cu(I), which is generated in situ from a stable Cu(II) salt (like CuSO₄) by a reducing agent (sodium ascorbate). This avoids handling unstable Cu(I) salts. A ligand like THPTA is often used in biological applications to stabilize the Cu(I) and improve reaction efficiency in aqueous media.[13]

-

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Azide-Molecule: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).

-

Alkyne-Molecule (derivative of this compound): Prepare a 10 mM stock solution in a compatible solvent.

-

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

-

THPTA Ligand (or TBTA): Prepare a 100 mM stock solution in water (for THPTA) or DMSO (for TBTA).

-

Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water immediately before use , as it is prone to oxidation.

-

-

Reaction Assembly: In a microcentrifuge tube, add the components in the following order:

-

50 µL of the Alkyne-Molecule solution (adjust volume based on desired scale).

-

5-10 µL of the THPTA solution (to achieve ~5 eq relative to copper).

-

10 µL of the CuSO₄ solution (final concentration ~1-2 mM). Vortex briefly.

-

55 µL of the Azide-Molecule solution (to achieve 1.1-1.5 eq relative to the alkyne).

-

-

Initiation:

-

Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction.

-

Vortex the mixture gently.

-

-

Incubation:

-

Protect the reaction from light (if using fluorescent molecules).

-

Allow the reaction to proceed at room temperature for 30-60 minutes. For complex biomolecules, longer reaction times (2-4 hours) or gentle heating (30-40 °C) may be beneficial.

-

-

Analysis and Purification:

-

Monitor the reaction progress by LC-MS or HPLC.

-

Upon completion, the product can be purified using methods appropriate for the final conjugate, such as HPLC, size-exclusion chromatography, or precipitation.

-

-

Role in Drug Development: The PROTAC Revolution

This compound is explicitly marketed as a PROTAC linker, highlighting its importance in this cutting-edge therapeutic modality.[1][14] PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal system (the ubiquitin-proteasome system) to destroy a specific target protein.[12][15]

A PROTAC consists of three parts:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

The linker is not merely a spacer; its length, flexibility, and chemical composition are critical for enabling the formation of a stable and productive ternary complex (E3 ligase-PROTAC-POI), which is a prerequisite for target degradation.[15] this compound provides a synthetically tractable "alkane-like" linker. The amine end can be coupled to one ligand (e.g., via amide bond formation), and the alkyne end can be "clicked" to the other, allowing for a modular and efficient assembly of PROTAC libraries to screen for optimal linker length and composition.[16][17]

Safety and Handling

As a primary amine, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood. It is expected to be corrosive and may cause skin and eye irritation. Incompatible materials include strong oxidizing agents and acids.[14] Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.

References

-

Holst, D. E., Wang, D., et al. (2021). Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication. Nature. [Link]

-

Holst, D. E., Wang, D., et al. (2021). Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication. PMC. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Olugbeminiyi, O., et al. (2013). Facile and Green Synthesis of Saturated Cyclic Amines. PMC. [Link]

-

MySkinRecipes. (n.d.). Oct-7-yn-1-amine. Retrieved from [Link]

-

Chem LibreTexts. (2020). Synthesis of Primary Amines. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

-

PubChem. (n.d.). 7-Octyn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Fan, R. H., et al. (2002). Synthesis of aziridines from amines. ResearchGate. [Link]

-

Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Farnaby, W., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC. [Link]

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

-

Li, Y., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Jaydev Chemical Industries. (n.d.). 7-Octyn-1-ol. Retrieved from [Link]

-

Han, X., et al. (2023). Click chemistry in the development of PROTACs. PMC. [Link]

-

Synple Chem. (2022). Case Study - Rapid, efficient PROTAC synthesis using automated, cartridge-based chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectrum of 1-octyne. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C8H15N | CID 18762022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 14502-43-3|Oct-7-yn-1-amine|BLD Pharm [bldpharm.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 16. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. synplechem.com [synplechem.com]

Introduction: The Strategic Importance of 7-Octyn-1-amine

An In-Depth Technical Guide to the Synthesis of 7-Octyn-1-amine for Researchers and Drug Development Professionals

This compound is a valuable bifunctional molecule that serves as a versatile building block in organic synthesis.[1][2] Its structure incorporates a terminal alkyne and a primary amine, making it a key intermediate for the construction of more complex molecules in pharmaceutical and agrochemical research. The terminal alkyne functionality is particularly notable for its utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of molecules.[3] The primary amine provides a nucleophilic handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination.

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. As a senior application scientist, the focus is not merely on procedural steps but on the underlying chemical principles, the rationale for methodological choices, and the practical considerations for achieving high purity and yield. We will explore robust and scalable methods, address potential challenges such as over-alkylation and the need for protecting groups, and provide detailed, self-validating protocols.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing a synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, this compound, we can identify key precursor molecules and the strategic bond formations required. The primary disconnection focuses on the carbon-nitrogen bond, suggesting precursors where the nitrogen is introduced via nucleophilic substitution or reduction.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals two primary strategies starting from an 8-carbon chain with a terminal alkyne and a reactive functional group at the other end (e.g., a halide or tosylate):

-

Azide Pathway: Introduction of an azide group followed by reduction.

-

Gabriel Pathway: Alkylation of phthalimide followed by hydrolysis.

A third practical approach involves starting from the more stable and commercially available 7-octyn-1-ol, which can be readily converted into the required halo- or tosyl-alkyne.

Core Synthetic Pathways

Pathway 1: Synthesis via Azide Reduction

This two-step route is highly efficient and generally provides excellent yields. It is often the preferred method due to the clean conversion and the reliability of both steps. The key intermediate is 8-azido-1-octyne.

Step 1: Synthesis of 8-Azido-1-octyne

The first step is a standard SN2 reaction where a halide (or other suitable leaving group) is displaced by the azide anion. 8-Bromo-1-octyne is a common starting material.

Caption: Workflow for the synthesis of 8-azido-1-octyne.

Causality in Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the ionic sodium azide and to accelerate the SN2 reaction by solvating the cation (Na+) while leaving the azide anion highly nucleophilic.

-

Temperature: The reaction is typically heated (e.g., 60-80 °C) to ensure a reasonable reaction rate, but excessive heat should be avoided to minimize potential side reactions or decomposition of the azide product.

Step 2: Reduction of 8-Azido-1-octyne to this compound

The reduction of the alkyl azide to the primary amine is the final step. Several methods are available, each with distinct advantages and disadvantages. The choice of reagent is critical and depends on the presence of other functional groups and the desired reaction conditions.[4]

| Reduction Method | Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Metal Hydride | LiAlH4 in THF or Et2O | >90 | Rapid, powerful, and highly effective.[5] | Lacks chemoselectivity; reacts with many other functional groups. Requires anhydrous conditions and careful quenching. |

| Staudinger Reaction | 1) PPh32) H2O | 80-95 | Extremely mild and highly chemoselective. Tolerates a wide range of functional groups.[4] | Produces a stoichiometric amount of triphenylphosphine oxide byproduct, which can complicate purification. |

| Catalytic Hydrogenation | H2, Pd/C or PtO2 | 85-99 | High yields, clean reaction (byproduct is N2 gas), and scalable.[4] | May also reduce the alkyne functionality if not carefully controlled (e.g., using a poisoned catalyst like Lindlar's catalyst, though this is more for stopping at the alkene).[6] |

For the synthesis of this compound, both LiAlH4 reduction and the Staudinger reaction are excellent choices because they do not affect the terminal alkyne. Catalytic hydrogenation can be used, but care must be taken to select conditions that favor azide reduction over alkyne reduction.

Pathway 2: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation issues common with direct amination.[7][8][9] The method uses the phthalimide anion as an ammonia surrogate.[10]

Caption: The Gabriel synthesis pathway for this compound.

Causality in Experimental Choices:

-

Phthalimide as a Nitrogen Source: The nitrogen in phthalimide is non-nucleophilic after the initial alkylation due to the electron-withdrawing effect of the two adjacent carbonyl groups.[9] This elegantly prevents the resulting N-alkylphthalimide from reacting further with the alkyl halide, thus stopping the reaction at the desired mono-alkylation stage.

-

Deprotection with Hydrazine: While acidic hydrolysis is an option, the Ing-Manske procedure using hydrazine is often preferred.[7] It proceeds under milder conditions and results in the formation of phthalhydrazide, a stable precipitate that can be easily removed by filtration, simplifying the product work-up.

Alternative Starting Material: 7-Octyn-1-ol

Often, the corresponding alcohol, 7-octyn-1-ol, is a more stable and readily available starting material than its halide counterpart.[11] The synthesis can therefore begin with the conversion of the alcohol's hydroxyl group into a better leaving group.

-

Conversion to an Alkyl Bromide: This can be achieved using reagents like phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) with triphenylphosphine (PPh3).

-

Conversion to an Alkyl Tosylate: A more common and often cleaner method is the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. The resulting tosylate is an excellent leaving group for the subsequent SN2 reaction with either sodium azide or potassium phthalimide.

Protecting Group Strategies

For many applications, the synthesis of this compound is sufficient. However, if further modifications are required where the amine or alkyne could interfere, a protecting group strategy is necessary.

-

Amine Protection (N-Boc): The primary amine can be protected with a tert-butyloxycarbonyl (Boc) group. This is easily achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)2O).[12][13] The Boc group is robust under many reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA) or HCl in an organic solvent.[14]

-

Alkyne Protection (Silyl Ethers): The terminal alkyne has an acidic proton (pKa ≈ 25) that can be deprotonated by strong bases (e.g., Grignard or organolithium reagents).[15] If such reagents are to be used elsewhere in the molecule, the alkyne should be protected. Trialkylsilyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are commonly used.[6][16] They are typically introduced by deprotonating the alkyne with a base like n-BuLi followed by the addition of the silyl chloride. Deprotection is readily achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) or under mild basic/acidic conditions.[16]

Experimental Protocols

Protocol 1: Synthesis via Azide Reduction starting from 7-Octyn-1-ol

Part A: Synthesis of 8-Bromo-1-octyne from 7-Octyn-1-ol

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphenylphosphine (1.2 eq) and dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add carbon tetrabromide (1.2 eq) portion-wise to the stirred solution.

-

Substrate Addition: Dissolve 7-octyn-1-ol (1.0 eq) in DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO3 and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 8-bromo-1-octyne.

Part B: Synthesis of 8-Azido-1-octyne

-

Setup: In a round-bottom flask, dissolve 8-bromo-1-octyne (1.0 eq) in dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN3, 1.5 eq) to the solution.

-

Reaction: Heat the mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with brine (3x) to remove residual DMF.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate carefully under reduced pressure to yield 8-azido-1-octyne, which can often be used in the next step without further purification.

Part C: Reduction to this compound (LiAlH4 Method)

-

Setup: To a dry three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous tetrahydrofuran (THF).[4]

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 8-azido-1-octyne (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

-

Quenching (Fieser workup): Cool the reaction back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams. A granular precipitate should form.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation or column chromatography on silica gel (using a DCM/methanol/NH4OH gradient).

Protocol 2: Gabriel Synthesis starting from 8-Bromo-1-octyne

Part A: Synthesis of N-(7-Octynyl)phthalimide

-

Setup: In a round-bottom flask, suspend potassium phthalimide (1.1 eq) in DMF.

-

Substrate Addition: Add 8-bromo-1-octyne (1.0 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, monitoring by TLC.

-

Work-up: Cool the mixture to room temperature and pour it into ice-water. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with water, and dry it to obtain crude N-(7-octynyl)phthalimide, which can be purified by recrystallization from ethanol if necessary.

Part B: Hydrazinolysis to this compound

-

Setup: Suspend the N-(7-octynyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add hydrazine monohydrate (1.5-2.0 eq) to the suspension.[7]

-

Reaction: Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form. Continue refluxing for 2-4 hours.

-

Work-up: Cool the reaction to room temperature. Acidify the mixture with concentrated HCl to dissolve the amine product and ensure complete precipitation of phthalhydrazide.

-

Isolation: Remove the phthalhydrazide precipitate by filtration. Concentrate the filtrate under reduced pressure.

-

Purification: Make the residue basic with aqueous NaOH and extract the free amine into diethyl ether or DCM. Dry the organic layer over anhydrous K2CO3 or Na2SO4, filter, and concentrate to yield this compound. Further purification can be done by distillation.

References

-

Pearson. (n.d.). Gabriel Synthesis Explained. Retrieved from [Link]

-

Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Synthesis of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

- Orita, A., & Otera, J. (2011). Recent Progress of Protecting Groups for Terminal Alkynes. Progress in Chemical and Biochemical Research, 4(1), 1-10.

-

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

- Kamal, A., et al. (2013). Mild and efficient reduction of azides to amines: Synthesis of fused [2,1-b]quinazolinones. Tetrahedron Letters, 54(32), 4289-4293.

-

Química Organica.org. (n.d.). Preparation of amines by reduction of azides. Retrieved from [Link]

-

ResearchGate. (2017). Different approaches for the synthesis of α-amino alkynes. Retrieved from [Link]

-

CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. Retrieved from [Link]

- Hays, D. S., & Fu, G. C. (2000). Development of Bu3SnH-Catalyzed Processes: Efficient Reduction of Azides to Amines. The Journal of Organic Chemistry, 65(7), 2010-2011.

- Bosch, I., et al. (2000).

-

Scribd. (n.d.). Alkyne Protecting Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). Synthesis of Amines by Alkylation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). Alkylation of ammonia. Retrieved from [Link]

-

Wikipedia. (2023). Amine alkylation. Retrieved from [Link]

-

Chem Simplfied. (2025). Alkylation of Ammonia. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Oct-7-yn-1-amine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Rational, yet simple, design and synthesis of an antifreeze-protein inspired polymer for cellular cryopreservation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

-

SciSpace. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

-

ChemRxiv. (2020). A convenient way for the synthesis of mono N-alkylated ethanolamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Synthesis of Amines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (r)-(+)-1-octyn-3-ol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

Sources

- 1. This compound hydrochloride | 2166164-92-5 | FO182684 [biosynth.com]

- 2. Oct-7-yn-1-amine [myskinrecipes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preparation of amines by reduction of azides [quimicaorganica.org]

- 6. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. orgosolver.com [orgosolver.com]

- 11. 7-OCTYN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 12. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 16. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

A Technical Guide to 7-Octyn-1-amine (CAS 14502-43-3): Properties, Synthesis, and Applications in Bioconjugation and Drug Discovery

Section 1: Introduction

In the landscape of modern drug development and chemical biology, the precise and stable linking of molecules is paramount. 7-Octyn-1-amine, identified by CAS number 14502-43-3, has emerged as a critical tool for researchers in these fields. It is a heterobifunctional linker molecule, possessing two chemically distinct reactive groups: a terminal alkyne and a primary amine. This unique architecture allows for sequential, orthogonal conjugations, making it an invaluable building block for constructing complex molecular architectures such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2][3] The terminal alkyne group serves as a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction renowned for its high efficiency, specificity, and biocompatibility.[1][4] Simultaneously, the primary amine provides a nucleophilic site for traditional conjugation chemistries, most commonly amide bond formation with activated carboxylic acids. This guide provides an in-depth analysis of this compound, covering its physicochemical properties, a logical synthetic approach, core reactivity, detailed experimental protocols, and safety considerations to empower researchers in its effective application.

Section 2: Physicochemical and Spectroscopic Properties

The utility of this compound is rooted in its distinct molecular structure and predictable chemical properties. A comprehensive understanding of these characteristics is essential for its successful application in synthesis and bioconjugation.

Physical and Chemical Data

The key quantitative properties of this compound are summarized below for quick reference. These values are critical for reaction planning, including stoichiometry calculations and purification strategy development.

| Property | Value | Source(s) |

| CAS Number | 14502-43-3 | [5][6][7][8] |

| Molecular Formula | C₈H₁₅N | [5][6][7][8][9] |

| Molecular Weight | 125.21 g/mol | [5][6][7] |

| Density | ~0.845 g/cm³ (Predicted) | [5][6][9] |

| Boiling Point | ~182.5 °C at 760 mmHg (Predicted) | [5][6][9] |

| pKa | ~10.60 (Predicted) | [5][6][9] |

| Canonical SMILES | C#CCCCCCCN | [7][8][9] |

| InChIKey | REQFTYFGWVLWOQ-UHFFFAOYSA-N | [7][8] |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [1][10] |

Spectroscopic Profile

Structural verification is a cornerstone of chemical synthesis. The following is a guide to the expected spectroscopic data for this compound, based on the principles of organic spectroscopy.[11][12][13]

-

Infrared (IR) Spectroscopy : The IR spectrum provides a direct fingerprint of the key functional groups.

-

N-H Stretch : As a primary amine, it will exhibit a characteristic pair of sharp to medium intensity bands around 3450 cm⁻¹ and 3350 cm⁻¹.[11]

-

≡C-H Stretch : A sharp, strong absorption around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond.

-

C≡C Stretch : A weak absorption is expected in the 2100-2150 cm⁻¹ region.

-

C-N Stretch : A band in the 1000-1250 cm⁻¹ range corresponds to the aliphatic amine C-N stretch.[12]

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

The proton of the terminal alkyne (HC≡C-) typically appears as a triplet around 1.9-2.5 ppm.

-

The two protons on the carbon adjacent to the amine group (-CH₂-NH₂) will be deshielded, appearing around 2.7-2.9 ppm.

-

The protons of the primary amine (-NH₂) often present as a broad singlet, the chemical shift of which is concentration-dependent. This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.[13]

-

The remaining methylene protons of the alkyl chain will appear as multiplets in the 1.3-1.7 ppm range.

-

-

¹³C NMR Spectroscopy :

-

The two carbons of the alkyne (C≡C) will appear between 68-90 ppm.

-

The carbon atom bonded to the nitrogen (-CH₂-NH₂) will be deshielded and appear around 40-45 ppm.[11]

-

-

Mass Spectrometry (MS) :

-

In accordance with the Nitrogen Rule , the odd molecular weight (125.12 amu) is consistent with the presence of a single nitrogen atom.[11]

-

The molecule is expected to undergo a characteristic α-cleavage, where the C-C bond nearest to the nitrogen atom breaks, leading to a resonance-stabilized nitrogen-containing cation.[11]

-

Section 3: Synthesis and Workflow

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and alternative derivatizations. A common and logical synthetic strategy involves the nucleophilic substitution of a suitable haloalkane with an acetylene source, followed by functional group manipulation to install the amine.

Proposed Synthetic Pathway

A plausible and efficient route starts from 6-bromo-1-hexanol. This choice is strategic as it provides the correct carbon backbone and a hydroxyl group that can be readily converted into an amine.

Caption: Proposed synthetic workflow for this compound from 6-bromo-1-hexanol.

Causality of Experimental Choices:

-

Protection: The hydroxyl group of the starting material is protected (e.g., as a TBDMS ether) to prevent it from interfering with the subsequent alkynylation step, where the acetylide anion could act as a base and deprotonate the alcohol.

-

Alkynylation: Lithium acetylide (or a similar acetylide source) is used as a strong nucleophile to displace the bromide, forming the key carbon-carbon bond and installing the terminal alkyne.[6]

-

Deprotection: The protecting group is removed to reveal the primary alcohol.

-

Conversion to Amine: A robust two-step sequence is employed. The alcohol is first converted to a good leaving group (e.g., a mesylate). This is crucial because hydroxide is a poor leaving group. The mesylate is then displaced by sodium azide, a highly efficient nucleophile. The resulting alkyl azide is then cleanly reduced to the primary amine using methods like catalytic hydrogenation or LAH reduction. This sequence is often preferred over direct amination to avoid over-alkylation.

Section 4: Core Reactivity and Applications in Drug Development

The power of this compound lies in the orthogonal reactivity of its two functional groups. This allows for a modular approach to building complex molecules.

The Alkyne Moiety: A Gateway to Click Chemistry

The terminal alkyne is the substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is central to the "click chemistry" paradigm due to its high yield, stereospecificity (forming only the 1,4-disubstituted triazole), mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for biological applications.[4][14]

Caption: Simplified schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Amine Moiety: A Reliable Anchor Point

The primary amine (pKa ~10.6) is a potent nucleophile at neutral or slightly basic pH. Its most common application is in forming stable amide bonds with carboxylic acids. This reaction typically requires activation of the carboxylic acid, for example, as an N-hydroxysuccinimide (NHS) ester or through the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This chemistry is fundamental for attaching this compound to proteins (via lysine side chains or the N-terminus) or other small molecules to "install" an alkyne handle for a subsequent click reaction.[2]

Application Spotlight: Antibody-Drug Conjugates (ADCs)

In ADC development, a linker connects a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific tumor antigen. This compound is an ideal component for such linkers.[3][15] For instance, the amine group can be acylated by a drug-containing carboxylic acid, and the alkyne can then be "clicked" to an azide-modified antibody, creating a stable, precisely defined conjugate.

Caption: Conceptual role of this compound as a linker core in an Antibody-Drug Conjugate.

Section 5: Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates and experimental goals.

Protocol 1: Installation of an Alkyne Handle onto a Protein via Amide Coupling

This protocol describes the conjugation of this compound to a protein with available carboxylic acid groups (e.g., aspartate, glutamate side chains) using EDC/NHS chemistry.

Materials:

-

Protein solution in an amine-free buffer (e.g., MES buffer, pH 6.0).

-

This compound hydrochloride (convert to free base before use or account for HCl in pH adjustment).

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

N-Hydroxysuccinimide (NHS).

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Buffer Exchange: Ensure the protein is in the Activation Buffer at a concentration of 1-10 mg/mL.

-

Activator Preparation: Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in anhydrous DMSO or water immediately before use.

-

Carboxyl Activation: Add NHS to the protein solution to a final concentration of 5 mM, followed by EDC to a final concentration of 2 mM. Incubate for 15-30 minutes at room temperature with gentle mixing. Causality: NHS is added first to react with the EDC-activated carboxyls, forming a more stable amine-reactive NHS-ester, which reduces side reactions.

-

Amine Coupling: Add this compound to the activated protein solution to a final concentration of 10-20 mM. Adjust pH to 7.2-7.5 if necessary. Incubate for 2 hours at room temperature.

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 15 minutes.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm conjugation and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the alkyne-modified substrate from Protocol 1 to an azide-containing molecule (e.g., a fluorescent probe, biotin-azide).[14][16]

Materials:

-

Alkyne-modified protein (from Protocol 1) in PBS, pH 7.4.

-

Azide-containing molecule of interest.

-

Catalyst Premix Component A: Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).

-

Catalyst Premix Component B: Ligand solution, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM in water). Causality: The THPTA ligand stabilizes the catalytic Cu(I) oxidation state and protects the protein from potential copper-induced damage.[16]

-

Reducing Agent: Sodium Ascorbate solution (e.g., 300 mM in water, prepared fresh).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 10-50 µM) and the azide-containing molecule (use 5-10 molar equivalents relative to the protein).

-

Catalyst Premix Preparation: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA). Let this stand for 2-3 minutes to allow for complexation.

-

Add Catalyst: Add the catalyst premix to the protein/azide mixture. A typical final concentration is 0.5-1.0 mM CuSO₄.

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration ~5 mM). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state in situ.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Purify the newly formed conjugate using size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.

Section 6: Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. While a full Safety Data Sheet (SDS) should always be consulted, the following provides key guidance.[17][18][19]

| Hazard Category | GHS Information (for hydrochloride salt) | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

-

Handling : Always use this compound in a well-ventilated chemical fume hood.[17] Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[17]

-

Storage : Keep containers tightly closed in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen).[1][10] Protect from light.

-

Incompatibilities : Avoid contact with strong oxidizing agents.[17]

Section 7: Conclusion

This compound (CAS 14502-43-3) is a powerful and versatile chemical tool. Its defining feature—a linear C8 backbone functionalized with a primary amine at one terminus and a reactive alkyne at the other—provides an elegant solution for the modular construction of complex bioconjugates. By enabling robust amide bond formation and highly efficient click chemistry, it serves as a cornerstone linker in the design of next-generation therapeutics and advanced probes for chemical biology. The protocols and technical information provided in this guide are intended to equip researchers with the foundational knowledge to confidently and effectively integrate this valuable molecule into their research and development workflows.

Section 8: References

-

ChemBK. oct-7-yn-1-amine. [Link]

-

LookChem. Cas 14502-43-3,oct-7-yn-1-amine. [Link]

-

LookChem. This compound. [Link]

-

MySkinRecipes. Oct-7-yn-1-amine. [Link]

-

PubChem. This compound. [Link]

-

Resyn Biosciences. MSDS Amine. [Link]

-

Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

-

PubMed Central. Chemical Conjugation in Drug Delivery Systems. [Link]

-

ScienceDirect. Recent developments in bioconjugation: From strategies to design and clinical applications. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

SpringerLink. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. [Link]

-

Pharmaceutical Technology. How bioconjugation is unlocking new drug development. [Link]

-

PubMed Central. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines (McMurry). [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. Oct-7-yn-1-amine [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chembk.com [chembk.com]

- 6. Cas 14502-43-3,oct-7-yn-1-amine | lookchem [lookchem.com]

- 7. This compound | C8H15N | CID 18762022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 9. This compound|lookchem [lookchem.com]

- 10. This compound hydrochloride | 2166164-92-5 | FO182684 [biosynth.com]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. broadpharm.com [broadpharm.com]

- 15. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jenabioscience.com [jenabioscience.com]

- 17. fishersci.com [fishersci.com]

- 18. combi-blocks.com [combi-blocks.com]

- 19. resynbio.com [resynbio.com]

An In-depth Technical Guide to the Physical Properties of Oct-7-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Oct-7-yn-1-amine is a bifunctional organic molecule that holds significant promise in the realms of medicinal chemistry and materials science. Its structure, featuring a terminal alkyne and a primary amine, makes it a versatile building block for the synthesis of more complex molecules. The terminal alkyne group is particularly amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of this molecule to other entities. The primary amine provides a nucleophilic center and a site for amide bond formation, further expanding its synthetic utility.[1] A thorough understanding of the physical properties of oct-7-yn-1-amine is paramount for its effective use in research and development, influencing everything from reaction conditions and purification strategies to its handling and storage. This guide provides a comprehensive overview of the known and predicted physical properties of oct-7-yn-1-amine, alongside detailed experimental protocols for their determination and interpretation of its spectral data.

Molecular Structure and Key Physicochemical Properties

The molecular structure of oct-7-yn-1-amine consists of an eight-carbon chain with a terminal triple bond between carbons 7 and 8, and a primary amine group attached to carbon 1.

dot graph Oct_7_yn_1_amine_Structure { layout=neato; node [shape=none, fontsize=10, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

// Atom nodes N [label="NH₂", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C1 [label="CH₂"]; C2 [label="CH₂"]; C3 [label="CH₂"]; C4 [label="CH₂"]; C5 [label="CH₂"]; C6 [label="CH₂"]; C7 [label="C"]; C8 [label="CH"];

// Positioning N [pos="0,0!"]; C1 [pos="1,0!"]; C2 [pos="2,0!"]; C3 [pos="3,0!"]; C4 [pos="4,0!"]; C5 [pos="5,0!"]; C6 [pos="6,0!"]; C7 [pos="7,0!"]; C8 [pos="8,0!"];

// Bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8 [style=bold, len=1.2]; // Triple bond C7 -- C8 [style=bold, len=1.2, pos="7.5,0.1!"]; C7 -- C8 [style=bold, len=1.2, pos="7.5,-0.1!"]; } dot Caption: Molecular Structure of Oct-7-yn-1-amine

A summary of the key physical and chemical properties of oct-7-yn-1-amine is presented in the table below. It is important to note that many of these values are predicted through computational models and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N | [2][3][4][5] |

| Molecular Weight | 125.21 g/mol | [2][3][4] |

| CAS Number | 14502-43-3 | [2][3][4][5] |

| Appearance | Solid (predicted) | [5] |

| Boiling Point (Predicted) | 182.5 ± 23.0 °C | [2][3] |

| Density (Predicted) | 0.845 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 10.60 ± 0.10 | [3] |

| XLogP3 (Predicted) | 1.7 | [3] |

| Vapor Pressure (Predicted) | 0.808 mmHg at 25°C | [3] |

Experimental Workflow for Physicochemical Characterization

The comprehensive characterization of a novel or sparsely studied compound like oct-7-yn-1-amine follows a logical progression of experiments. The following workflow outlines the key steps a researcher would take to determine its physical properties.

Spectroscopic Characterization: An Interpretive Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum of oct-7-yn-1-amine would exhibit characteristic signals for the protons in different chemical environments.

-

Alkyne Proton (H-8): A triplet around δ 1.9-2.5 ppm. The terminal alkyne proton is shielded due to the magnetic anisotropy of the triple bond.[7][8][9] It would likely appear as a triplet due to coupling with the two adjacent protons on C-6.

-

Methylene Protons Adjacent to Amine (H-1): A triplet around δ 2.7-3.0 ppm. These protons are deshielded by the electron-withdrawing nitrogen atom.[10]

-

Methylene Protons Adjacent to Alkyne (H-6): A triplet of doublets or a multiplet around δ 2.1-2.3 ppm, deshielded by the triple bond.

-

Other Methylene Protons (H-2, H-3, H-4, H-5): A complex multiplet in the aliphatic region, likely between δ 1.3-1.7 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 0.5-5.0 ppm), the chemical shift of which is dependent on concentration and solvent.[10][11] This signal would disappear upon the addition of D₂O.[10][11]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms.

-

Alkyne Carbons (C-7 and C-8): Two distinct signals in the range of δ 65-90 ppm. The terminal carbon (C-8) would be expected at the lower end of this range, while the internal carbon (C-7) would be slightly downfield.[12]

-

Carbon Adjacent to Amine (C-1): A signal around δ 40-45 ppm, deshielded by the nitrogen.

-

Other Methylene Carbons: Signals in the aliphatic region (δ 18-35 ppm).

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is invaluable for identifying the functional groups present in a molecule.

-

N-H Stretch: As a primary amine, oct-7-yn-1-amine should exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹.[13][14][15][16] The presence of two bands is a hallmark of the -NH₂ group (symmetric and asymmetric stretching).[13][14][15][16]

-

C≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is characteristic of the stretching of the hydrogen atom attached to a terminal alkyne.[7][13]

-

C≡C Stretch: A weak to medium absorption band in the range of 2100-2140 cm⁻¹ is indicative of the carbon-carbon triple bond stretch.[7][13]

-

N-H Bend: A bending vibration for the primary amine group is expected to appear in the 1590-1650 cm⁻¹ region.[15]

-

C-N Stretch: An absorption corresponding to the C-N stretching vibration would be present in the 1000-1250 cm⁻¹ range for an aliphatic amine.[10][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[17][18] For oct-7-yn-1-amine (C₈H₁₅N), the molecular ion peak would be expected at m/z = 125.

-

Alpha-Cleavage: A dominant fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[17][18][19][20] This would result in the formation of a stable iminium ion. For oct-7-yn-1-amine, this would lead to a prominent peak at m/z = 30, corresponding to [CH₂=NH₂]⁺.

Experimental Protocols for Physical Property Determination

The following sections detail standardized, self-validating protocols for determining key physical properties of oct-7-yn-1-amine.

Determination of Boiling Point (Micro-Scale Method)

The Thiele tube method is a reliable and material-sparing technique for determining the boiling point of a liquid.[21]

Methodology:

-

Sample Preparation: Place a small amount (0.5-1 mL) of purified oct-7-yn-1-amine into a small test tube.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Insert this assembly into a Thiele tube containing a high-boiling mineral oil, making sure the rubber band is above the oil level.

-

Heating: Gently heat the arm of the Thiele tube with a microburner or hot air gun.[22] The design of the Thiele tube ensures even heat distribution through convection currents.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source. The liquid will begin to cool, and the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[22]

-

Pressure Correction: Record the atmospheric pressure. If the pressure is not 760 mmHg, a correction to the observed boiling point will be necessary.

Determination of Solubility

The "like dissolves like" principle generally governs solubility.[23] Given its structure with a polar amine head and a nonpolar eight-carbon tail, oct-7-yn-1-amine is expected to be sparingly soluble in water but soluble in organic solvents.

Methodology (Shake-Flask Method):

-

Preparation: Add an excess amount of oct-7-yn-1-amine to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[24]

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed until the undissolved solid has settled. Alternatively, centrifuge the samples to expedite phase separation.

-

Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution) and determine the concentration of the dissolved oct-7-yn-1-amine using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable detector, or by gravimetric analysis after solvent evaporation.

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.

Conclusion

Oct-7-yn-1-amine is a molecule of significant interest due to its dual functionality, which makes it a valuable tool in synthetic chemistry. This guide has provided a comprehensive overview of its physical properties, drawing from both predicted data and the established chemical principles governing its constituent functional groups. The detailed experimental protocols and interpretive guide to its spectroscopic characteristics offer researchers and drug development professionals a solid foundation for the effective handling, characterization, and application of this versatile compound. The pursuit of experimental verification for the predicted properties remains a key step in fully elucidating the chemical profile of oct-7-yn-1-amine.

References

- Aliphatic Amines (Mass Spectrum Fragmentation Pattern) for CSIR NET/GATE/M.Sc. (2020).

-

oct-7-yn-1-amine - ChemBK. (n.d.). Retrieved from [Link]

-

Gohlke, R. S., & McLafferty, F. W. (n.d.). Mass Spectrometric Analysis. Aliphatic Amines. Retrieved from [Link]

-

7-Octyn-1-amine - LookChem. (n.d.). Retrieved from [Link]

-

Mass Spectrometry of Amines. (2023). JoVE. Retrieved from [Link]

-

Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. (2025). ResearchGate. Retrieved from [Link]

-

Spectroscopy of Amines. (n.d.). Fiveable. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Alkynes. (n.d.). Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved from [Link]

-

Spectroscopy of Amines. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Amine Unknowns. (n.d.). Retrieved from [Link]

-

Alkynes. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts. Retrieved from [Link]

-